Iodohippuric acid I-123 is synthesized from hippuric acid, which itself is formed from the conjugation of benzoic acid with glycine. The incorporation of iodine-123 allows for the visualization of renal function through imaging techniques such as single-photon emission computed tomography (SPECT). It falls under the category of radiopharmaceuticals, specifically those used in nuclear medicine for diagnostic purposes.
The synthesis of iodohippuric acid I-123 involves several key steps:
The final product is purified through recrystallization, typically using a solvent mixture of ethanol, water, and isopropyl ether.
Iodohippuric acid I-123 has a molecular formula of CHINO. The structure consists of a benzoic acid moiety linked to a glycine residue, with an iodine atom attached to the aromatic ring. This structural arrangement allows for effective renal uptake and excretion.
The molecular weight of iodohippuric acid I-123 is approximately 276.07 g/mol. The presence of iodine contributes significantly to its mass and radioactivity.
Iodohippuric acid I-123 undergoes various chemical reactions during its metabolic processing in the body:
These reactions are critical for understanding the pharmacokinetics and biodistribution of the compound.
The mechanism of action for iodohippuric acid I-123 primarily involves its renal clearance properties. After administration, it is filtered by the kidneys and excreted in urine. The imaging capabilities arise from its radioactive properties, allowing for real-time visualization of kidney function through gamma camera detection.
In clinical settings, the compound's distribution can be monitored over time to assess renal perfusion and function accurately.
Iodohippuric acid I-123 typically appears as colorless crystals or a white powder. It has a melting point around 156.3 °C .
The compound exhibits stability under physiological conditions but requires careful handling due to its radioactive nature. Its solubility in water facilitates its use in medical applications.
Radiochemical purity must be maintained above 95% for effective clinical use, ensuring that the majority of administered doses are active for imaging purposes .
Iodohippuric acid I-123 is primarily utilized in nuclear medicine for:
Its application extends to various research settings aimed at improving diagnostic techniques and enhancing patient care through better imaging methodologies.
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3